Cas no 86518-41-4 (N-methyl-3-piperidyl chloroacetate hydrochloride)

N-methyl-3-piperidyl chloroacetate hydrochloride 化学的及び物理的性質
名前と識別子
-
- JAYCBXVZZVTRDH-UHFFFAOYSA-N
- (1-methylpiperidin-3-yl) 2-chloroacetate;hydrochloride
- EN300-7433329
- SCHEMBL10969122
- N-methyl-3-piperidyl chloroacetate hydrochloride
- 86518-41-4
- 1-methylpiperidin-3-yl 2-chloroacetate hydrochloride
-
- インチ: 1S/C8H14ClNO2.ClH/c1-10-4-2-3-7(6-10)12-8(11)5-9;/h7H,2-6H2,1H3;1H
- InChIKey: JAYCBXVZZVTRDH-UHFFFAOYSA-N
- ほほえんだ: ClCC(=O)OC1CN(C)CCC1.Cl
計算された属性
- せいみつぶんしりょう: 227.0479841g/mol
- どういたいしつりょう: 227.0479841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
N-methyl-3-piperidyl chloroacetate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433329-0.1g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.1g |
$252.0 | 2024-05-24 | |
Enamine | EN300-7433329-0.5g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.5g |
$569.0 | 2024-05-24 | |
Enamine | EN300-7433329-5.0g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 5.0g |
$2110.0 | 2024-05-24 | |
1PlusChem | 1P028L0R-50mg |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 50mg |
$262.00 | 2024-04-21 | |
Aaron | AR028L93-5g |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 5g |
$2927.00 | 2023-12-15 | |
Aaron | AR028L93-250mg |
1-methylpiperidin-3-yl2-chloroacetatehydrochloride |
86518-41-4 | 95% | 250mg |
$522.00 | 2025-02-16 | |
Enamine | EN300-7433329-0.05g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.05g |
$168.0 | 2024-05-24 | |
Enamine | EN300-7433329-0.25g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 0.25g |
$361.0 | 2024-05-24 | |
Enamine | EN300-7433329-1.0g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 1.0g |
$728.0 | 2024-05-24 | |
Enamine | EN300-7433329-2.5g |
1-methylpiperidin-3-yl 2-chloroacetate hydrochloride |
86518-41-4 | 95% | 2.5g |
$1428.0 | 2024-05-24 |
N-methyl-3-piperidyl chloroacetate hydrochloride 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
N-methyl-3-piperidyl chloroacetate hydrochlorideに関する追加情報
Introduction to N-methyl-3-piperidyl chloroacetate hydrochloride (CAS No. 86518-41-4)
N-methyl-3-piperidyl chloroacetate hydrochloride, chemically designated as N-methyl-3-piperidyl chloroacetate hydrochloride, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 86518-41-4, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules, enhancing its biological relevance and pharmacological potential.
The piperidine moiety in N-methyl-3-piperidyl chloroacetate hydrochloride contributes to its unique chemical properties and biological interactions. Piperidine derivatives are well-known for their role in modulating various biological pathways, making them valuable candidates for the development of new drugs. The presence of a chloroacetate group further extends the compound's versatility, allowing for diverse chemical modifications and functionalizations that can tailor its pharmacological profile.
In recent years, there has been a growing interest in exploring the therapeutic applications of piperidine-based compounds. Studies have shown that these molecules can interact with a wide range of biological targets, including enzymes and receptors involved in critical physiological processes. For instance, research has indicated that certain piperidine derivatives exhibit potent activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders.
The hydrochloride salt form of N-methyl-3-piperidyl chloroacetate hydrochloride enhances the compound's solubility and stability, making it more suitable for pharmaceutical formulations. This improved solubility is particularly advantageous for drug delivery systems, as it facilitates the administration of the compound through various routes, including oral and intravenous formulations. The stability of the hydrochloride salt also ensures that the compound remains effective over extended periods, reducing the need for frequent dosing.
Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of N-methyl-3-piperidyl chloroacetate hydrochloride as a lead compound for drug discovery. These techniques have enabled researchers to predict the binding affinity and interaction patterns of this molecule with biological targets, providing valuable insights into its pharmacological mechanism. Such computational studies have been instrumental in identifying promising candidates for further optimization and development.
The synthesis of N-methyl-3-piperidyl chloroacetate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of a piperidine derivative, followed by functionalization with a chloroacetate group. The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility. Each step in the synthesis is carefully optimized to minimize side reactions and maximize the formation of the desired product.
One of the key challenges in working with N-methyl-3-piperidyl chloroacetate hydrochloride is its reactivity due to the presence of multiple functional groups. However, advances in synthetic methodologies have provided tools to manage these reactivities effectively. For example, protecting group strategies can be employed to selectively mask certain functional groups during synthesis, allowing for controlled modifications at other sites. This approach has been particularly useful in multi-component reactions where multiple functional groups need to be introduced simultaneously.
The pharmacological profile of N-methyl-3-piperidyl chloroacetate hydrochloride is still under active investigation, but preliminary studies suggest that it may have applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The piperidine ring is known to interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. Additionally, the chloroacetate group has been shown to modulate enzyme activities involved in metabolic pathways relevant to these diseases.
In conclusion, N-methyl-3-piperidyl chloroacetate hydrochloride (CAS No. 86518-41-4) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological interactions make it an attractive candidate for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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